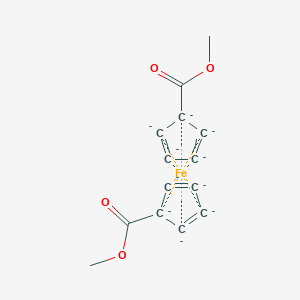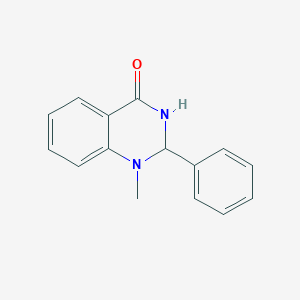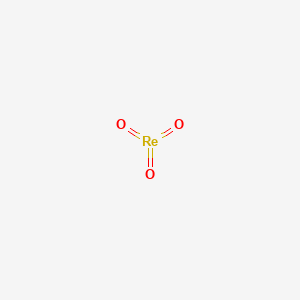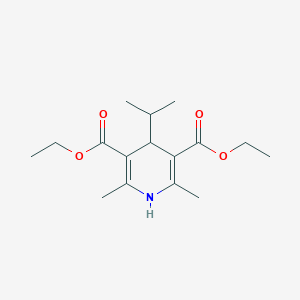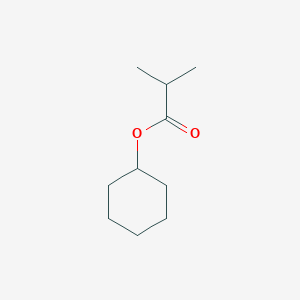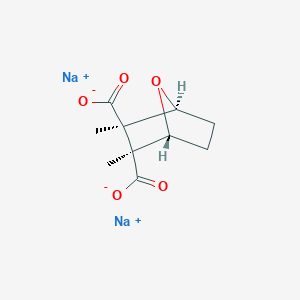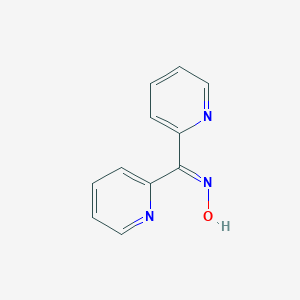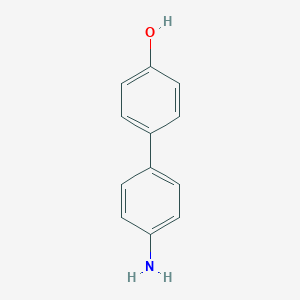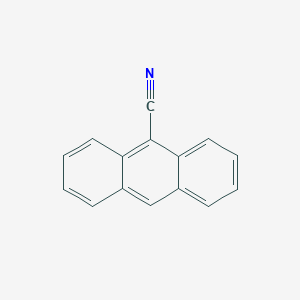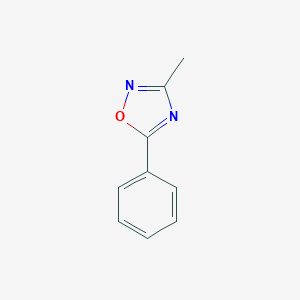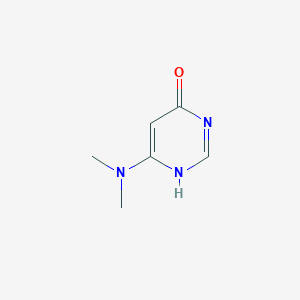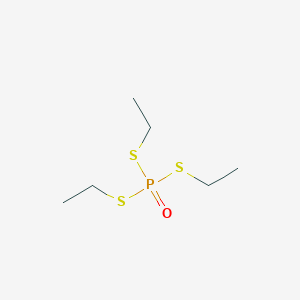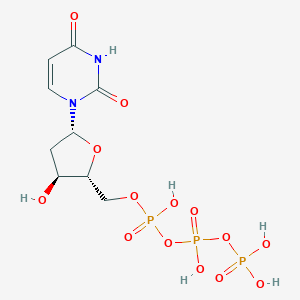![molecular formula C8H14N2O B073829 3-Nitroso-3-azabicyclo[3.2.2]nonane CAS No. 1522-09-4](/img/structure/B73829.png)
3-Nitroso-3-azabicyclo[3.2.2]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitroso-3-azabicyclo[3.2.2]nonane (NONOate) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a nitric oxide (NO) donor and is widely used in the field of pharmacology, biochemistry, and physiology. NONOate has been used to study the mechanism of action of NO and its effects on various biological systems.
Mechanism Of Action
3-Nitroso-3-azabicyclo[3.2.2]nonane releases NO upon decomposition, which acts as a signaling molecule in various biological systems. NO regulates several physiological processes, including vasodilation, neurotransmission, and immune response. 3-Nitroso-3-azabicyclo[3.2.2]nonane has been used to study the mechanism of action of NO and its effects on different biological systems.
Biochemical And Physiological Effects
3-Nitroso-3-azabicyclo[3.2.2]nonane has been shown to have several biochemical and physiological effects. It has been shown to induce vasodilation, reduce inflammation, and regulate immune response. 3-Nitroso-3-azabicyclo[3.2.2]nonane has also been shown to have neuroprotective effects and is being investigated for its potential use in treating neurological disorders.
Advantages And Limitations For Lab Experiments
3-Nitroso-3-azabicyclo[3.2.2]nonane has several advantages for laboratory experiments. It is a stable compound and can be easily synthesized in the laboratory. It can be used to deliver NO to biological systems, which allows for the investigation of the effects of NO on various physiological processes. However, 3-Nitroso-3-azabicyclo[3.2.2]nonane has some limitations, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are several future directions for research on 3-Nitroso-3-azabicyclo[3.2.2]nonane. One area of research is the development of new 3-Nitroso-3-azabicyclo[3.2.2]nonane derivatives with improved stability and bioavailability. Another area of research is the investigation of the effects of 3-Nitroso-3-azabicyclo[3.2.2]nonane on different biological systems, including the cardiovascular and nervous systems. Additionally, 3-Nitroso-3-azabicyclo[3.2.2]nonane can be used to develop new therapeutic strategies for the treatment of various diseases, including cancer and neurological disorders.
Conclusion
3-Nitroso-3-azabicyclo[3.2.2]nonane is a unique compound that has gained significant attention in scientific research due to its ability to release NO. It has been used to study the mechanism of action of NO and its effects on various biological systems. 3-Nitroso-3-azabicyclo[3.2.2]nonane has several advantages for laboratory experiments, including its stability and easy synthesis. However, it also has some limitations, including its potential toxicity. There are several future directions for research on 3-Nitroso-3-azabicyclo[3.2.2]nonane, including the development of new derivatives and the investigation of its effects on different biological systems.
Synthesis Methods
3-Nitroso-3-azabicyclo[3.2.2]nonane can be synthesized by reacting an amine with nitrite under acidic conditions. The reaction leads to the formation of a nitrosamine, which upon heating, decomposes to release NO and an alkene. The synthesis of 3-Nitroso-3-azabicyclo[3.2.2]nonane is a straightforward process and can be easily carried out in the laboratory.
Scientific Research Applications
3-Nitroso-3-azabicyclo[3.2.2]nonane has been extensively used in scientific research to study the effects of NO on various biological systems. It has been used to investigate the role of NO in cardiovascular diseases, cancer, and inflammation. 3-Nitroso-3-azabicyclo[3.2.2]nonane has also been used to study the effects of NO on neurotransmission and neuronal function.
properties
CAS RN |
1522-09-4 |
|---|---|
Product Name |
3-Nitroso-3-azabicyclo[3.2.2]nonane |
Molecular Formula |
C8H14N2O |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
3-nitroso-3-azabicyclo[3.2.2]nonane |
InChI |
InChI=1S/C8H14N2O/c11-9-10-5-7-1-2-8(6-10)4-3-7/h7-8H,1-6H2 |
InChI Key |
QDMHOLLSRQYIII-UHFFFAOYSA-N |
SMILES |
C1CC2CCC1CN(C2)N=O |
Canonical SMILES |
C1CC2CCC1CN(C2)N=O |
synonyms |
3-Nitroso-3-azabicyclo[3.2.2]nonane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



